2-nitro-11H-dibenzo[b,e][1,4]dioxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-11H-dibenzo[b,e][1,4]dioxepine is an organic compound with the molecular formula C13H9NO4 It is characterized by its unique structure, which includes two benzene rings fused to a dioxepine ring and a nitro group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine typically involves the nitration of dibenzo[b,e][1,4]dioxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-nitro-11H-dibenzo[b,e][1,4]dioxepine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Reduction: 2-amino-11H-dibenzo[b,e][1,4]dioxepine.
Substitution: Various substituted dibenzo[b,e][1,4]dioxepines depending on the nucleophile used.
Scientific Research Applications
2-nitro-11H-dibenzo[b,e][1,4]dioxepine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-nitro-11H-dibenzo[b,e][1,4]oxazepine: Similar structure but contains an oxazepine ring instead of a dioxepine ring.
2-nitro-11H-dibenzo[b,e][1,4]thiazepine: Contains a thiazepine ring instead of a dioxepine ring.
Uniqueness
2-nitro-11H-dibenzo[b,e][1,4]dioxepine is unique due to its specific ring structure and the presence of a nitro group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
8-nitro-6H-benzo[b][1,4]benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-14(16)10-5-6-11-9(7-10)8-17-12-3-1-2-4-13(12)18-11/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUILBQMWSCUVNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the main focus of the research paper "Synthesis and Acylation of 2-Nitro-11H-dibenzo(b,e)(1,4)dioxepine"?
A1: The research paper focuses on the synthesis and subsequent acylation reactions of 2-nitro-11H-dibenzo[b,e][1,4]dioxepine []. While the abstract does not delve into specific applications, it suggests the study explores the chemical reactivity and potential derivatization of this compound. This information could be valuable for researchers interested in organic synthesis or exploring the potential of this compound as a building block for more complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.